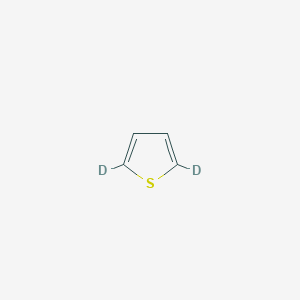
2,5-Dideuteriothiophene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years. Various strategies have been employed, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . A new and efficient synthesis of fully substituted 2,5-dihydrothiophenes by a sequential one-pot four-component reaction between primary amines, β-ketoesters, aryl isothiocyanates, and 1,2-diaza-1,3-dienes (DDs) has been reported .Molecular Structure Analysis
The molecular structure of 2,5-diiodothiophene, a stable molecule that shows potential in biomolecular engineering research among other applications, has been recorded using X-ray diffractive imaging .Chemical Reactions Analysis
Thiophene derivatives have been utilized in various chemical reactions. For instance, a new and efficient synthesis of fully substituted 2,5-dihydrothiophenes by a sequential one-pot four-component reaction between primary amines, β-ketoesters, aryl isothiocyanates, and 1,2-diaza-1,3-dienes (DDs) has been reported .Physical And Chemical Properties Analysis
2,5-Dideuteriothiophene is a colorless liquid at room temperature with a boiling point of 80-82°C. It has a high deuterium content of 99% and a molecular weight of 96.20 g/mol. The compound is soluble in various solvents such as methanol, ethanol, and acetonitrile. It also has a high thermal stability and chemical resistance.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
2,5-Dideuteriothiophene has been used in various chemical synthesis processes. One such application is demonstrated in the study of selenophene chemistry, where 2,5-dideutero- and other derivatives of selenophenes were synthesized using zinc and deuterated acetic acid (Yur'ev, Magdesieva, & Petrova, 1968). This process highlights the role of this compound in the synthesis of specific chemical compounds, contributing to advancements in heterocyclic chemistry.
Liquid Crystals and Molecular Interaction Studies
In the realm of liquid crystal research, dideuterium compounds, including this compound, have been instrumental in studying molecular interactions. A study examining short-range interactions in nematic liquid crystals used dideuterium as a solute to explore orientation mechanisms, providing valuable insights into the behavior of liquid crystals (Chandrakumar, Zimmerman, Bates, & Burnell, 1994).
Surface Science and Reaction Mechanisms
The reactions of thiophene and this compound on molybdenum surfaces have been studied under ultrahigh vacuum conditions. This research provided insights into the decomposition mechanisms and energetics of thiophene, with specific attention to bond-breaking selectivity (Roberts & Friend, 1987). Such studies are crucial for understanding surface reactions and catalysis in material science.
Polymerization and Material Science
In material science, compounds like this compound are used to understand and improve polymerization processes. A study involving the synthesis of polythiophene derivatives through direct heteroarylation polymerization is an example of this application (Bura, Morin, & Leclerc, 2015). Research in this area contributes to the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
Target of Action
Thiophene-based analogs have been found to be biologically active compounds, playing a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .
Biochemical Pathways
For instance, they are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Zukünftige Richtungen
Thiophene-based analogs have been attracting a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that 2,5-Dideuteriothiophene and similar compounds could have promising future applications in various fields, including organic electronics and functional supramolecular chemistry .
Biochemische Analyse
Biochemical Properties
It is known that thiophene derivatives have been used in the synthesis of potential anticancer agents
Cellular Effects
Thiophene derivatives have been shown to exhibit cytotoxic activity against certain cancer cell lines
Molecular Mechanism
It is likely that it interacts with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 2,5-Dideuteriothiophene in animal models
Eigenschaften
IUPAC Name |
2,5-dideuteriothiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H/i3D,4D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPLMLYBLZKORZ-NMQOAUCRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC=C(S1)[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

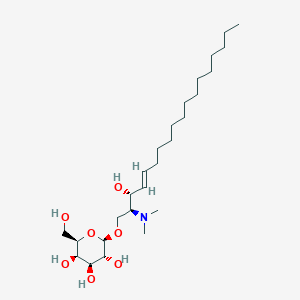

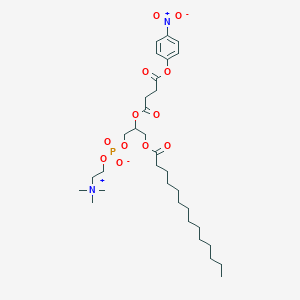
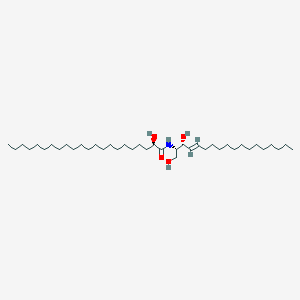
![Ethanaminium, 2-[[[(2R)-2-[(6,7-dibromo-1-oxooctadecyl)oxy]-3-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt](/img/structure/B3044041.png)
![[(2R)-2-(11,12-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044043.png)

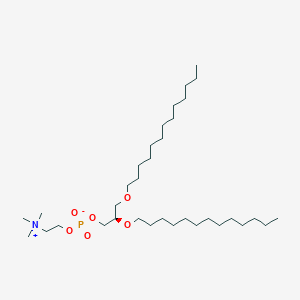
![1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B3044049.png)


![15,17,21-Trioxa-3,6,9,12-tetraaza-16-phosphapentatriacontanoic acid, 3,6,9-tris(carboxymethyl)-16-hydroxy-11,22-dioxo-19-[(1-oxotetradecyl)oxy]-, 16-oxide, ammonium salt (1:5), (19R)-](/img/structure/B3044053.png)

